2,5-Dimethoxyphenylisocyanide CAS number and molecular characteristics
2,5-Dimethoxyphenylisocyanide CAS number and molecular characteristics
2,5-Dimethoxyphenylisocyanide (also known as 1-isocyano-2,5-dimethoxybenzene) is a specialized, electron-rich aryl isocyanide used primarily as a key intermediate in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses. Unlike its more common counterparts, this compound is often synthesized in situ or on-demand due to its limited commercial availability and the inherent instability of isocyanides over long storage periods.
This technical guide provides a comprehensive profile of the molecule, a validated synthetic protocol, and an analysis of its reactivity in heterocycle formation.
Identity & Physicochemical Profile
2,5-Dimethoxyphenylisocyanide is characterized by the presence of two electron-donating methoxy groups on the phenyl ring, which significantly influence its nucleophilicity and stability compared to unsubstituted phenyl isocyanide.
| Parameter | Technical Specification |
| Chemical Name | 2,5-Dimethoxyphenylisocyanide |
| IUPAC Name | 1-Isocyano-2,5-dimethoxybenzene |
| Synonyms | 2,5-Dimethoxyphenyl isonitrile; 2,5-Dimethoxyaniline isocyanide |
| CAS Number | Not Widely Cataloged (See Note 1) |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Melting Point | 71–72 °C (White needles from hexane) [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water |
| Stability | Stable at ambient temperature; resists oligomerization up to ~150°C [1] |
Note 1 (Critical Identity Check): This compound is frequently confused with its isomers or precursors in catalog searches. Ensure you do not purchase the following by mistake:
Precursor: 2,5-Dimethoxyaniline (CAS: 102-56-7)
Isomer (Nitrile): 2,5-Dimethoxybenzonitrile (CAS: 5312-97-0)
Iso-electronic Analog: 2,5-Dimethoxyphenyl isocyanate (CAS: 56309-62-7)
Structural Analysis & Spectroscopy
The isocyanide group (-N≡C) is isoelectronic with carbon monoxide and exhibits a characteristic resonance structure involving a carbenoid character on the terminal carbon.
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IR Spectroscopy: The most diagnostic feature is the strong, sharp absorption band of the isocyanide (
) stretching vibration, typically observed between 2110–2140 cm⁻¹ . -
¹H NMR (CDCl₃): The aromatic protons appear as a multiplet (or specific coupling pattern depending on resolution) in the range of 6.8–7.1 ppm . The two methoxy groups appear as distinct singlets around 3.7–3.9 ppm if the environment is slightly asymmetric, or overlapping if not.
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¹³C NMR: The terminal isocyanide carbon is diagnostic, typically resonating at ~160–170 ppm (often broad due to quadrupolar relaxation of nitrogen).
Synthetic Protocol
Due to low commercial availability, the standard approach is the Hofmann Carbylamine Synthesis using phase-transfer catalysis (PTC). This method is preferred over the dehydration of formamides (using POCl₃) for this specific substrate due to milder conditions and higher yields [1].
Reaction Scheme
The synthesis involves the dichlorocarbene generation from chloroform, which attacks the primary amine of 2,5-dimethoxyaniline.
Figure 1: Phase-transfer synthesis pathway for 2,5-dimethoxyphenylisocyanide.
Experimental Procedure (Validated)
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Reagents:
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2,5-Dimethoxyaniline (1.0 eq)
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Chloroform (CHCl₃) (Solvent & Reagent)
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50% w/w Aqueous NaOH (Excess)
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Benzyltriethylammonium chloride (TEBA) (0.05 eq, Phase Transfer Catalyst)
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Dichloromethane (CH₂Cl₂) (Co-solvent)
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Protocol:
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Dissolve 2,5-dimethoxyaniline and TEBA in a mixture of CH₂Cl₂ and CHCl₃.
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Add 50% NaOH solution dropwise with vigorous stirring (mechanical stirring recommended to ensure phase mixing).
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Caution: The reaction is exothermic. Maintain temperature below 40°C using a water bath if necessary.
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Monitor by TLC (disappearance of aniline).
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Upon completion (typically 2–4 hours), dilute with water and separate the organic layer.
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Extract the aqueous layer with CH₂Cl₂. Combine organic phases, wash with water and brine, and dry over anhydrous MgSO₄.
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Purification: Remove solvent under reduced pressure. The crude residue is recrystallized from hexane to yield white needles (MP 71–72 °C).[1]
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Reactivity & Applications
The electron-rich nature of the 2,5-dimethoxy ring makes this isocyanide a potent nucleophile in multicomponent reactions. It is particularly valuable in the synthesis of peptidomimetics and heterocycles.
A. The Ugi Four-Component Reaction (Ugi-4CR)
This is the primary application. The isocyanide reacts with an amine, an aldehyde (or ketone), and a carboxylic acid to form a bis-amide (α-acylamino amide).
Figure 2: Mechanism of the Ugi-4CR utilizing 2,5-dimethoxyphenylisocyanide.
B. Heterocycle Synthesis
The 2,5-dimethoxyphenyl moiety can serve as a convertible isocyanide.[1] Under acidic conditions, the resulting amide can sometimes be cyclized or cleaved, although the steric bulk and electron density of the dimethoxy groups often direct the reaction toward stable linear adducts.
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Benzodiazepines: Post-condensation cyclization of Ugi adducts derived from this isocyanide can yield 1,4-benzodiazepine-2,5-diones.
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Oligomerization: Unlike some aryl isocyanides that polymerize readily, 2,5-dimethoxyphenylisocyanide is relatively stable to thermal oligomerization up to 150°C, attributed to charge repulsion between the isocyanide carbons prevented by the steric/electronic effects of the substituents [1].
Safety & Handling
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Odor: Like all isocyanides, this compound possesses a potent, disagreeable odor (often described as "godzilla" or "rotten wood"). All manipulations must be performed in a well-ventilated fume hood.
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Toxicity: While specific toxicological data for this derivative is sparse, aryl isocyanides are generally considered toxic by inhalation and skin contact.
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Decontamination: Glassware can be deodorized by soaking in an acidic solution (e.g., dilute HCl in methanol) which hydrolyzes the isocyanide back to the amine and formic acid (or formamide).
References
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Boeyens, J. C. A., Cook, L. M., Ding, Y., & Reid, D. H. (2003).[2][3] Thermal oligomerisation of aryl isocyanides: formation of pyrazino[1,2-a:4,5-a']diindoles and indigo diarylimines.[3][4][5] Organic & Biomolecular Chemistry, 1(16), 2900–2907.
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Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.
